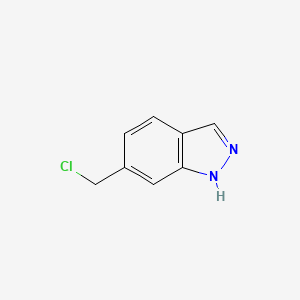
6-(Chloromethyl)-1H-indazole
Übersicht
Beschreibung
6-(Chloromethyl)-1H-indazole is a chemical compound belonging to the indazole family, characterized by a chloromethyl group attached to the sixth position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds with a structure based on the indazole ring system
Mode of Action
Many indazole derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The chloromethyl group may also participate in electrophilic substitution reactions .
Biochemical Pathways
Indazole derivatives have been implicated in various biological processes, including signal transduction, enzyme inhibition, and modulation of ion channels
Pharmacokinetics
Many indazole derivatives are known to have good oral bioavailability and can distribute widely in the body . The chloromethyl group may enhance lipophilicity, potentially affecting distribution and cellular uptake . Metabolism likely involves hepatic enzymes, and excretion is typically renal .
Result of Action
Indazole derivatives have been shown to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The chloromethyl group may enhance these effects or confer new ones .
Action Environment
The action, efficacy, and stability of 6-(Chloromethyl)-1H-indazole can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular redox status . For example, the chloromethyl group may be susceptible to dehalogenation under certain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1H-indazole typically involves the chloromethylation of indazole. One common method includes the reaction of indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like zinc iodide or aluminum chloride are often used to facilitate the chloromethylation reaction. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Chloromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions include substituted indazoles, aldehydes, carboxylic acids, and methyl derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Vergleich Mit ähnlichen Verbindungen
- 5-(Chloromethyl)-1H-indazole
- 7-(Chloromethyl)-1H-indazole
- 6-(Bromomethyl)-1H-indazole
Comparison: 6-(Chloromethyl)-1H-indazole is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. Compared to its analogs, the position of the chloromethyl group can significantly affect the compound’s chemical behavior and its applications in various fields .
Eigenschaften
IUPAC Name |
6-(chloromethyl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPUHSZXVWKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



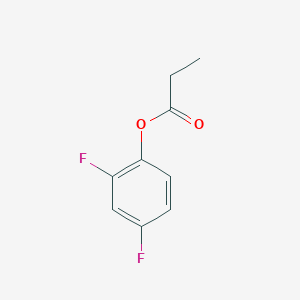
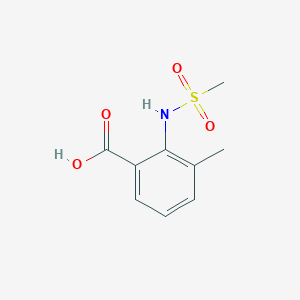
![4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid](/img/structure/B3043795.png)
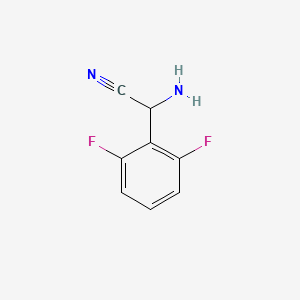
![5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B3043797.png)
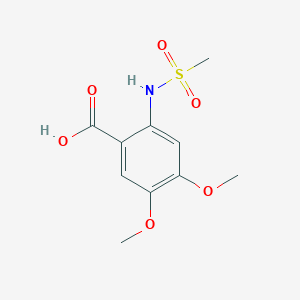
![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)
![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)
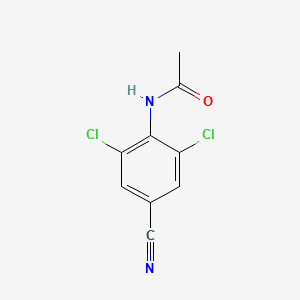

![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine](/img/structure/B3043807.png)
![2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine](/img/structure/B3043809.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)
